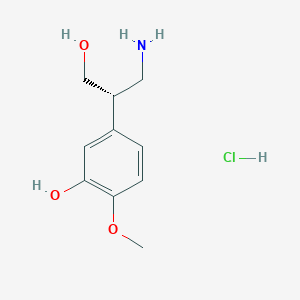
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chemical compound that belongs to the class of beta-alaninol derivatives. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which contributes to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.
科学的研究の応用
Corrosion Control
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which is structurally related to (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl, was found to be effective in corrosion control of mild steel in hydrochloric acid medium. This organic compound demonstrated high inhibition efficiency, reaching up to 98% at certain concentrations. It is a mixed inhibitor affecting both cathodic and anodic corrosion currents and adheres to Langmuir’s isotherm, indicating chemisorption on steel surfaces (Bentiss et al., 2009).
Antihypertensive Properties
β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, a compound similar to this compound, has been shown to exert long-acting antihypertensive effects in rats and dogs. This research highlights the potential of similar compounds in the treatment of hypertension (Crooij & Eliaers, 1969).
Antitumor Activity
A study on 3-phenoxy-1,4-diarylazetidin-2-ones, which are structurally related to this compound, identified potent antiproliferative compounds against cancer cells. These compounds inhibited the polymerization of tubulin, disrupted microtubular structure in cancer cells, and induced G2/M arrest and apoptosis. This suggests a potential application in antitumor therapies (Greene et al., 2016).
Alzheimer's Disease Research
Derivatives of curcumin and dehydrozingerone, which bear structural similarities to this compound, have been studied for their binding affinities to beta-amyloid aggregates, a hallmark of Alzheimer's disease. One such compound demonstrated high binding affinity and potential as a probe for Alzheimer's plaque imaging (Ryu et al., 2006).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired beta-alaninol derivative.
Hydrochloride Formation: Finally, the beta-alaninol derivative is treated with hydrochloric acid to form the hydrochloride salt of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.
化学反応の分析
Types of Reactions
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be
特性
IUPAC Name |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2463378.png)
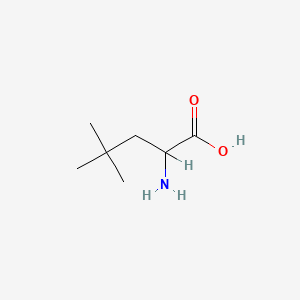
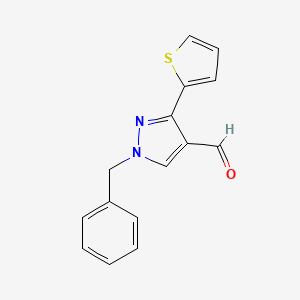

![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
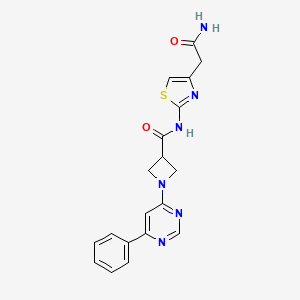
![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)

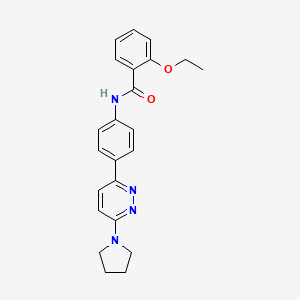

![10-[(2-hydroxyethyl)amino]-13H-5,11,12-triazatetraphen-13-one](/img/structure/B2463397.png)
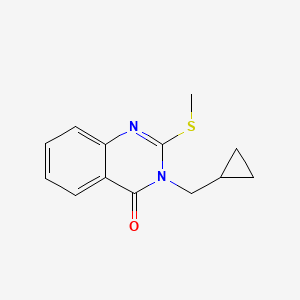
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463399.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
